1-(2-Fluoroethyl)triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJGMLUIQODMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, offers regioselective synthesis of 1,4-disubstituted triazoles. For 1-(2-fluoroethyl)triazole-4-carboxylic acid, this method involves reacting 2-fluoroethyl azide with a propiolic acid derivative under catalytic conditions.
Reaction Mechanism and Optimization
- Azide Preparation : 2-Fluoroethyl azide is synthesized via nucleophilic substitution of 2-fluoroethyl bromide with sodium azide in aqueous ethanol at 60°C for 12 hours.
- Alkyne Component : Methyl propiolate serves as the alkyne precursor, enabling subsequent hydrolysis to the carboxylic acid.
- Cycloaddition : Combining equimolar azide and alkyne in the presence of CuI (5 mol%) and triethylamine (10 mol%) in tetrahydrofuran (THF) at room temperature yields methyl 1-(2-fluoroethyl)-1H-1,2,3-triazole-4-carboxylate. Typical reaction times range from 4–6 hours, with yields of 75–85%.
Hydrolysis to Carboxylic Acid
The ester intermediate is saponified using 2 N NaOH in methanol-water (3:1) at 60°C for 3 hours, followed by acidification with HCl to pH 4.0–4.5. The product precipitates as a white solid, achieving 90–95% purity by HPLC.
Table 1: CuAAC Reaction Conditions and Yields
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Catalyst | CuI (5 mol%) | 75–85% | |
| Solvent | Tetrahydrofuran | ||
| Temperature | 25°C | ||
| Hydrolysis Conditions | 2 N NaOH, MeOH-H2O, 60°C | 90–95% |
Dimroth Rearrangement
The Dimroth rearrangement provides an alternative route, particularly for introducing aromatic or heteroaromatic substituents. While less commonly applied to alkyltriazoles, adaptations for 2-fluoroethyl groups have been explored.
Procedure
- Substrate Preparation : 5-Amino-1-(2-fluoroethyl)-1H-1,2,3-triazole is treated with β-ketoesters (e.g., ethyl acetoacetate) in dimethyl sulfoxide (DMSO) with potassium carbonate (4 equiv) at 40–50°C.
- Rearrangement : Heating for 7–12 hours induces rearrangement, forming the 4-carboxylic acid derivative after acid workup. Yields are moderate (60–70%), necessitating chromatographic purification.
Limitations
- Requires pre-functionalized triazole precursors.
- Competitive side reactions reduce efficiency for aliphatic substituents.
Carboxylation via Carbon Dioxide Insertion
Drawing from 1,2,4-triazole syntheses, direct carboxylation of pre-formed triazoles using carbon dioxide presents a novel approach.
Methodology
- Lithium Diisopropylamide (LDA) Activation : 1-(2-Fluoroethyl)-1H-1,2,3-triazole is deprotonated with LDA in THF at –78°C.
- CO2 Quenching : Introducing gaseous CO2 forms the carboxylate intermediate, which is protonated to yield the carboxylic acid.
- Optimization : Yields reach 70–80% when using 1.2 equiv LDA and excess CO2.
Challenges
- Strict anhydrous conditions required.
- Competing side reactions at other triazole positions.
Experimental Procedures and Optimization
Azide Synthesis Scale-Up
Large-scale preparation of 2-fluoroethyl azide employs flow chemistry to mitigate explosion risks. A continuous reactor with 2-fluoroethyl bromide and NaN3 in aqueous ethanol (residence time: 30 minutes) achieves 95% conversion at 60°C.
Catalyst Recycling in CuAAC
Recycling CuI catalysts via immobilization on silica gel reduces costs. After five cycles, yield decreases marginally from 85% to 78%, demonstrating feasibility.
Purification Techniques
- Recrystallization : From ethanol-water (4:1) enhances purity to >99%.
- Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves regioisomeric impurities.
Analytical Characterization
Spectroscopic Data
Pharmaceutical Intermediates
The carboxylic acid moiety facilitates conjugation to bioactive molecules. For example, amide derivatives exhibit antiproliferative activity against ovarian cancer cell lines (IC50 = 2.1 μM).
Metal Coordination Complexes
Complexation with Cu(II) yields stable chelates, characterized by UV-Vis absorption at λmax = 650 nm.
Chemical Reactions Analysis
1-(2-Fluoroethyl)triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as sulfuric acid (H2SO4) or palladium on carbon (Pd/C). Major products formed from these reactions include various substituted triazoles and their derivatives .
Scientific Research Applications
Antifungal Activity
Triazole derivatives, including 1-(2-Fluoroethyl)triazole-4-carboxylic acid, have demonstrated significant antifungal properties. Studies have shown that compounds with triazole moieties exhibit enhanced activity against various fungal strains. For instance, the incorporation of triazole into antifungal agents has led to improved efficacy compared to traditional treatments. A review highlighted that certain triazole derivatives exhibited antifungal activity with minimum inhibitory concentration (MIC) values significantly lower than those of established antifungals like fluconazole .
Antibacterial Properties
Research indicates that 1-(2-Fluoroethyl)triazole-4-carboxylic acid can also serve as an antibacterial agent. The structure-activity relationship (SAR) studies reveal that modifications to the triazole ring can enhance antibacterial efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For example, hybrids formed by combining triazoles with other pharmacophores have shown promising results in inhibiting bacterial growth at low concentrations .
Anticancer Potential
Fluorinated triazoles have been identified as potential candidates for anticancer therapies. The compound has been explored for its ability to inhibit specific kinases involved in cancer progression, such as HER2. In vitro studies demonstrated that fluorinated triazoles could significantly reduce cell viability in cancer cell lines, indicating their potential as therapeutic agents .
Polymer Chemistry
1-(2-Fluoroethyl)triazole-4-carboxylic acid is being investigated for its role in polymer synthesis. Its ability to form stable bonds with various monomers allows for the development of novel materials with enhanced thermal and chemical stability. The incorporation of triazole units into polymers can lead to materials with improved mechanical properties and resistance to degradation .
Supramolecular Chemistry
The unique properties of triazoles make them suitable for supramolecular applications. They can act as building blocks in the formation of complex structures through non-covalent interactions. This characteristic is particularly useful in designing molecular sensors and drug delivery systems, where controlled release and specificity are crucial .
Case Studies
| Application | Study Reference | Findings |
|---|---|---|
| Antifungal | PMC7384432 | Enhanced activity against Candida species compared to standard treatments. |
| Antibacterial | MDPI 26(18):5522 | Effective against MRSA with MIC values lower than conventional antibiotics. |
| Anticancer | PMC9395585 | Significant cytotoxicity against breast cancer cells (IC50 values < 50 nM). |
| Polymer Chemistry | ResearchGate | Development of high-performance polymers with improved thermal stability. |
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The fluoroethyl group may also contribute to the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Key Observations :
- Fluorine in the 2-fluoroethyl group improves membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., ethyl or methyl groups) .
- Aromatic substituents (e.g., phenyl, chlorophenyl) enhance π-π stacking interactions in target binding ().
- Heterocyclic substituents (e.g., aminofurazan in ) introduce rigidity, critical for kinase inhibition.
Key Observations :
Key Observations :
Biological Activity
1-(2-Fluoroethyl)triazole-4-carboxylic acid is a compound within the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of 1-(2-Fluoroethyl)triazole-4-carboxylic acid, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
1-(2-Fluoroethyl)triazole-4-carboxylic acid possesses a triazole ring substituted with a carboxylic acid group and a fluorinated ethyl group. The presence of the fluorine atom may enhance lipophilicity and biological activity compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-Fluoroethyl)-1H-triazole-4-carboxylic acid |
| CAS Number | 894793-00-1 |
| Molecular Formula | C6H7FN4O2 |
| Molecular Weight | 172.14 g/mol |
The biological activities of triazoles are often attributed to their ability to inhibit specific enzymes or interact with cellular targets. For 1-(2-Fluoroethyl)triazole-4-carboxylic acid, studies suggest that its mechanism may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival, such as fungal cytochrome P450 enzymes involved in ergosterol synthesis.
- Modulation of Immune Response : It may influence cytokine production, impacting inflammatory processes.
Antimicrobial Activity
Research indicates that 1-(2-Fluoroethyl)triazole-4-carboxylic acid exhibits significant antimicrobial properties:
- Antifungal Activity : In vitro studies have demonstrated that this compound has potent antifungal effects against various strains of fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values reported range from 0.0156 μg/mL to 0.0625 μg/mL, indicating stronger activity than some conventional antifungals like fluconazole .
- Antibacterial Activity : The compound has also shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC of 0.125 μg/mL against Staphylococcus aureus, comparable to standard antibiotics .
Anticancer Potential
Preliminary studies suggest that 1-(2-Fluoroethyl)triazole-4-carboxylic acid may possess anticancer properties:
- Cell Viability Assays : Experiments conducted on cancer cell lines revealed that the compound reduces cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives, including 1-(2-Fluoroethyl)triazole-4-carboxylic acid, against clinical isolates of Candida species. The results indicated that this compound had superior efficacy compared to fluconazole, with a notable reduction in fungal load in treated samples.
Study 2: Antibacterial Properties
In another investigation focusing on antibacterial activity, the compound was tested against multidrug-resistant strains of Escherichia coli. The findings showed significant inhibition of bacterial growth, suggesting its potential as an alternative treatment option for resistant infections.
Toxicity and Safety Profile
Toxicological assessments have indicated that 1-(2-Fluoroethyl)triazole-4-carboxylic acid exhibits low toxicity in mammalian cell lines at therapeutic concentrations. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed cell viability rates above 90% at concentrations up to 100 µg/mL .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Fluoroethyl)triazole-4-carboxylic acid?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Terminal alkynes (e.g., 2-fluoroethylacetylene) react with azides (e.g., 4-carboxy-1-azidobenzene) under mild conditions (room temperature, aqueous/organic solvent mixtures) to yield regioselective 1,4-substituted triazoles . Purification typically involves flash chromatography (e.g., methanol/dichloromethane gradients) or recrystallization. Reaction efficiency (>95% conversion) and regioselectivity are confirmed by -NMR and HRMS .
Q. How is the compound characterized structurally and spectroscopically?
Key characterization methods include:
- Elemental analysis : Confirms stoichiometry of C, H, N, and F.
- NMR spectroscopy : -NMR identifies proton environments (e.g., triazole protons at δ 7.5–8.5 ppm; fluoroethyl CH at δ 4.5–5.0 ppm). -NMR detects fluorine environments (δ -200 to -220 ppm for CF groups) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 215.07 for CHFNO) .
- X-ray crystallography : Resolves bond angles and stereochemistry, critical for confirming regioselectivity in triazole formation .
Q. What are the key reactivity trends of the triazole and carboxylic acid moieties?
- Triazole ring : Participates in hydrogen bonding and π-π stacking, influencing solubility and biological interactions. Reacts with electrophiles (e.g., alkyl halides) at N-2 or N-3 positions .
- Carboxylic acid : Forms salts with bases (e.g., sodium bicarbonate) or esters via Fischer esterification. Coupling reagents (e.g., EDC/HOBt) enable amide bond formation for prodrug design .
Advanced Research Questions
Q. How can structural analogs be designed to enhance HDAC inhibitory activity?
Modifications to the triazole core and fluoroethyl side chain impact binding to histone deacetylase (HDAC) enzymes:
- Replace the 4-carboxylic acid with hydroxamate groups to chelate Zn in HDAC active sites .
- Introduce hydrophobic substituents (e.g., benzyloxy groups) to improve cell permeability. For example, 1-(2-fluoroethyl)-triazole-4-carboxylic acid (4-methoxy-benzyloxy)-amide showed 76–81% yield and enhanced selectivity for HDAC6 over HDAC1 .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and optimize substituent geometry .
Q. How to resolve contradictions in reported antiproliferative activity across cancer cell lines?
Discrepancies may arise from substituent effects or assay conditions:
- Substituent analysis : Electron-withdrawing groups (e.g., fluorine) on the fluoroethyl chain enhance metabolic stability but may reduce membrane permeability. Compare IC values in prostate (e.g., PC-3) vs. breast (MCF-7) cancer models .
- Assay standardization : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (48–72 hr) .
- Mechanistic studies : Use siRNA knockdown to confirm target engagement (e.g., GSK-3β inhibition for triazole-carboxylic acid derivatives) .
Q. What strategies improve regioselectivity in triazole synthesis under non-copper conditions?
Copper-free alternatives include:
- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Uses dibenzocyclooctyne (DBCO) for bioorthogonal labeling, avoiding copper toxicity in live-cell assays .
- Ruthenium catalysis : Yields 1,5-disubstituted triazoles, but requires elevated temperatures (60–80°C) and inert atmospheres .
- Computational modeling : DFT calculations predict transition-state energies to optimize solvent (e.g., DMF vs. THF) and catalyst loading .
Methodological Considerations
Q. How to optimize reaction conditions for large-scale synthesis?
- Solvent selection : Use ethanol/water (3:1) for solubility and eco-friendliness. Avoid DMF due to purification challenges .
- Catalyst recycling : Immobilize Cu(I) on silica gel or magnetic nanoparticles to reduce waste .
- Process monitoring : In-line FTIR tracks azide consumption (peak at 2100 cm) to determine reaction completion .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- SwissADME : Estimates logP (lipophilicity), aqueous solubility, and CYP450 interactions. For 1-(2-fluoroethyl)triazole-4-carboxylic acid, predicted logP ≈ 0.5 suggests moderate blood-brain barrier penetration .
- MOLPROPERTY (Schrödinger) : Calculates polar surface area (PSA) to assess absorption (e.g., PSA < 60 Å favors oral bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
